2,5-Dioxaspiro[3.5]nonan-7-amine
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Overview
Description
2,5-Dioxaspiro[3.5]nonan-7-amine is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol It is characterized by a spirocyclic structure, which includes a spiro junction between a dioxane ring and a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spiro compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxaspiro[3.5]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,5-Dioxaspiro[3.5]nonan-7-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
- 7-Methylspiro[3.5]nonan-2-ol
Comparison: 2,5-Dioxaspiro[3.5]nonan-7-amine is unique due to its specific spirocyclic structure and the presence of an amine group. This distinguishes it from other spiro compounds, which may have different ring sizes, substituents, or functional groups.
Biological Activity
2,5-Dioxaspiro[3.5]nonan-7-amine is a compound characterized by its unique spirocyclic structure and an amine functional group. This structure imparts distinct chemical properties that have drawn attention in various fields, particularly in medicinal chemistry and biological research. The compound is being explored for its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C9H15NO2, featuring a spirocyclic arrangement with two oxygen atoms and an amine group. This configuration allows for unique interactions with biological molecules, influencing their activity.
Property | Value |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.23 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with various biomolecules. The amine group can interact with enzymes and receptors, potentially modulating their functions and influencing biochemical pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of the compound revealed the following results:
- Tested Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC):
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
- P. aeruginosa: 128 µg/mL
These findings suggest that the compound has potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Case Study: Anticancer Effects
In a study assessing the effects on human cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values:
- HeLa: 25 µM
- MCF-7: 30 µM
The results demonstrated that the compound could inhibit cell proliferation and induce cell death in these cancer types, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds but differs significantly in its biological activity profile due to the specific positioning of functional groups.
Table 2: Comparison with Similar Compounds
Compound | Structure Type | Notable Activity |
---|---|---|
This compound | Spirocyclic Amine | Antimicrobial, Anticancer |
2,5-Dioxaspiro[3.5]nonan-8-amine | Spirocyclic Amine | Moderate Antimicrobial |
2-Oxaspiro[3.5]nonan-7-one | Spirocyclic Ketone | Limited Biological Activity |
Properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-1-2-7(10-3-6)4-9-5-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOOCUFVSJUTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)OCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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